

Chemical formula and molecular weight of Bisandrographolide C

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Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: *B12423866*

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An In-depth Technical Guide to Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of **Bisandrographolide C**, a natural compound with significant therapeutic potential. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical Properties

Bisandrographolide C is a diterpenoid lactone isolated from *Andrographis paniculata*. Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and computational modeling.

Property	Value	Source(s)
Chemical Formula	C40H56O8	[1][2][3]
Molecular Weight	664.87 g/mol	[3]
CAS Number	160498-02-2	[1]
IUPAC Name	4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one	
SMILES String	<chem>C[C@@]12CC--INVALID-LINK--[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC--INVALID-LINK--CO)O)C)C6=CCOC6=O)(C)CO">C@HO</chem>	
InChI Key	WQHWOZANSOUSAY-LZBAHHAZSA-N	
Boiling Point (Predicted)	832.6±65.0 °C	
Density (Predicted)	1.23±0.1 g/cm3	

Biological Activity and Therapeutic Potential

Bisandrographolide C has demonstrated noteworthy biological activities, positioning it as a compound of interest for further investigation in drug discovery programs. Key activities include the modulation of ion channels and the inhibition of cancer cell metastasis.

Modulation of Transient Receptor Potential (TRP) Channels

Bisandrographolide C has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels. This activity suggests potential applications in pain management and other physiological processes mediated by these channels. Furthermore, this compound has been shown to protect cardiomyocytes from hypoxia-reoxygenation injury, indicating a potential role in cardiovascular therapies.

Anti-Metastatic Effects in Esophageal Cancer

Research has indicated that **Bisandrographolide C** can bind to the tetraspanin CD81, a protein implicated in cancer metastasis. This interaction is believed to suppress the function of CD81, thereby inhibiting the motility of esophageal cancer cells. This finding opens avenues for the development of novel anti-metastatic agents.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are outlines of protocols that can be adapted for studying the biological effects of **Bisandrographolide C**.

TRPV1/TRPV3 Activation Assay (Calcium Imaging)

This protocol is designed to assess the activation of TRPV1 and TRPV3 channels in response to **Bisandrographolide C** using a calcium imaging assay.

- Cell Culture:
 - Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

- For the assay, cells are transiently transfected with plasmids encoding for human TRPV1 or TRPV3.
- Calcium Imaging:
 - Transfected cells are plated in 35 mm dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.
 - Baseline fluorescence is recorded using a fluorescence microscope.
 - **Bisandrographolide C**, at varying concentrations, is added to the cells, and changes in intracellular calcium levels are monitored by recording the fluorescence intensity over time.
 - Known agonists for TRPV1 (e.g., capsaicin) and TRPV3 can be used as positive controls.

Cardiomyocyte Hypoxia-Reoxygenation Injury Model

This protocol evaluates the protective effects of **Bisandrographolide C** against hypoxia-reoxygenation-induced injury in cardiomyocytes.

- Primary Cardiomyocyte Culture:
 - Neonatal rat ventricular myocytes are isolated and cultured.
 - Cells are pre-treated with **Bisandrographolide C** for a specified duration (e.g., 24 hours) before inducing hypoxia.
- Hypoxia and Reoxygenation:
 - The culture medium is replaced with a hypoxic buffer, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4 hours).
 - Following hypoxia, the medium is replaced with normal oxygenated culture medium, and the cells are returned to a normoxic incubator for a reoxygenation period (e.g., 12 hours).
- Assessment of Cell Viability and Injury:

- Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
- Apoptosis can be evaluated by TUNEL staining or caspase activity assays.

CD81 Binding Assay (Microscale Thermophoresis)

This protocol is used to quantify the binding affinity of **Bisandrographolide C** to the CD81 protein.

- Protein Preparation:
 - Recombinant human CD81 protein is purified and labeled with a fluorescent dye.
- Microscale Thermophoresis (MST) Measurement:
 - A series of dilutions of **Bisandrographolide C** are prepared.
 - The labeled CD81 protein is mixed with each dilution of **Bisandrographolide C**.
 - The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.
 - Changes in the thermophoretic movement upon binding of **Bisandrographolide C** are used to determine the binding affinity (K_d).

Esophageal Cancer Cell Motility Assay (Wound-Healing Assay)

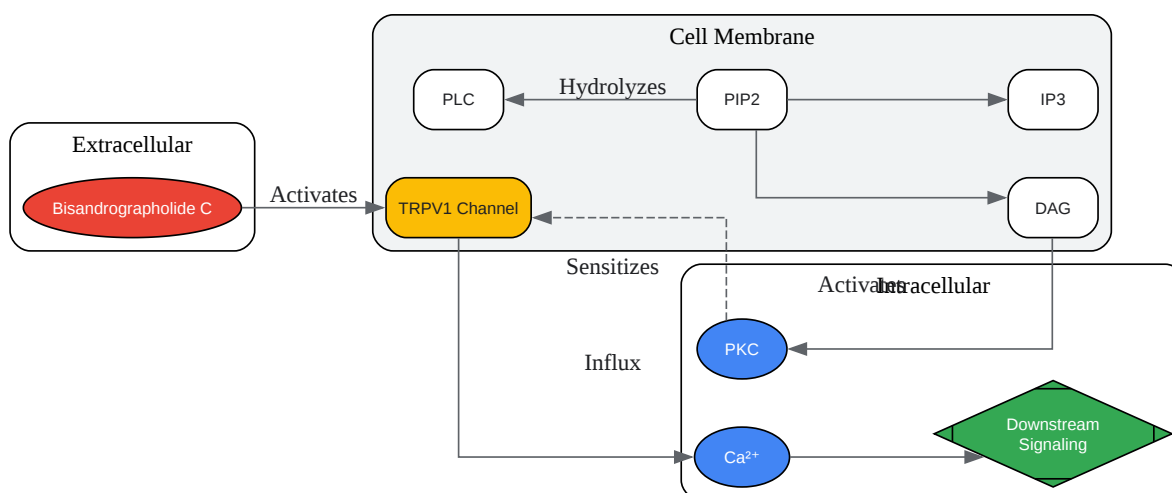
This protocol assesses the effect of **Bisandrographolide C** on the migratory capacity of esophageal cancer cells.

- Cell Culture and Monolayer Formation:
 - Human esophageal cancer cell lines (e.g., EC109, KYSE520) are cultured to form a confluent monolayer in a multi-well plate.
- Wound Creation and Treatment:

- A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
- The cells are washed to remove debris and then incubated with a medium containing various concentrations of **Bisandrographolide C**. A control group receives a vehicle-only medium.
- Monitoring Cell Migration:
 - The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours) using a microscope.
 - The area of the wound is measured at each time point, and the rate of cell migration is calculated.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways through which **Bisandrographolide C** exerts its biological effects.



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Caption: Proposed mechanism of TRPV1 channel activation by **Bisandrographolide C**.

Caption: Inhibition of CD81-mediated cancer cell metastasis by **Bisandrographolide C**.

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References

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